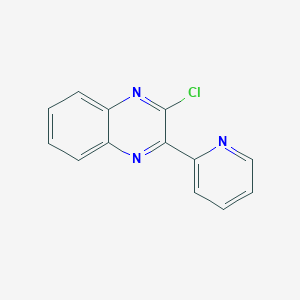

2-Chloro-3-(2-pyridinyl)quinoxaline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-3-(2-pyridinyl)quinoxaline: is a heterocyclic compound with the molecular formula C13H8ClN3 . It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(2-pyridinyl)quinoxaline typically involves the condensation of 2-chlorobenzoyl chloride with 2-aminopyridine, followed by cyclization. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as the use of less toxic solvents and catalysts, are also being explored to make the process more environmentally friendly .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chlorine atom at position 2 is highly susceptible to nucleophilic displacement due to the electron-withdrawing quinoxaline ring. Key reactions include:

Reagents and Conditions

Mechanistic Insights

-

The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, facilitated by the electron-deficient aromatic system .

-

Steric hindrance from the pyridinyl group marginally affects substitution kinetics at position 2 .

Coordination Chemistry

The pyridinyl nitrogen and quinoxaline nitrogens enable chelation with transition metals, forming stable complexes:

Metal Complexation Examples

Key Findings

-

Cu(II) complexes exhibit superior anticancer activity (IC₅₀ = 0.15 µg/mL against HeLa cells) .

-

Coordination enhances stability against hydrolysis compared to the free ligand .

Oxidation and Reduction Reactions

The quinoxaline core and pyridinyl group participate in redox transformations:

Oxidation

-

Quinoxaline Ring : Reacts with H₂O₂/AcOH to form N-oxide derivatives .

-

Pyridinyl Group : Resistant to mild oxidants but forms pyridine N-oxide under strong conditions (e.g., mCPBA) .

Reduction

-

Quinoxaline Ring : Catalytic hydrogenation (H₂/Pd-C) reduces the ring to a tetrahydroquinoxaline derivative .

-

Chlorine Substituent : Not directly reduced under standard conditions .

Reaction Outcomes

| Reaction Type | Reagents | Product | Yield |

|---|---|---|---|

| N-Oxidation | H₂O₂/AcOH, 60°C | 2-Chloro-3-(2-pyridinyl-N-oxide)quinoxaline | 65% |

| Ring Hydrogenation | H₂ (1 atm), Pd-C, EtOH | 2-Chloro-3-(2-pyridinyl)-1,2,3,4-tetrahydroquinoxaline | 88% |

Cycloaddition and Heterocycle Formation

The compound serves as a precursor for fused heterocycles:

Examples

-

With Hydrazines : Forms triazoloquinoxalines under acidic conditions, used in antitumor agents (IC₅₀ = 0.29 µM) .

-

With Alkynes : Cu-catalyzed [2+2] cycloaddition yields pyrido-quinoxaline derivatives .

Synthetic Utility

Stability and Reactivity Trends

Applications De Recherche Scientifique

Biological Activities

Research indicates that 2-Chloro-3-(2-pyridinyl)quinoxaline possesses several promising biological activities:

- Antimicrobial Properties: The compound has demonstrated antimicrobial activity, suggesting potential applications in treating infections .

- Histone Deacetylase Inhibition: It has been evaluated as a potential histone deacetylase inhibitor, which is particularly relevant for cancer therapies targeting hepatocellular carcinoma .

- Cytotoxicity Against Cancer Cells: Studies have shown that derivatives of this compound exhibit cytotoxic effects against liver cancer cell lines (HepG-2 and HuH-7), indicating its potential as an anticancer agent .

Case Study 1: Anticancer Activity

A series of quinoxaline derivatives, including this compound, were synthesized and evaluated for their cytotoxicity against liver cancer cell lines. The study involved in vitro assessments of histone deacetylase inhibition, apoptosis induction, and cell cycle analysis. Results indicated that some derivatives exhibited significant anticancer properties through modulation of apoptotic markers such as Bcl-2 and Bax .

Case Study 2: Antimicrobial Efficacy

Another study focused on synthesizing new quinoxaline derivatives incorporating aromatic aldehydes and amines. These compounds were screened for antimicrobial activity against various pathogens. The results highlighted the efficacy of certain derivatives in inhibiting bacterial growth, supporting their potential use in developing new antimicrobial agents .

Summary of Applications

The applications of this compound can be summarized as follows:

| Application Area | Description |

|---|---|

| Pharmaceutical Development | Serves as a scaffold for developing new drugs targeting cancer and infectious diseases. |

| Histone Deacetylase Inhibitor | Potential role in cancer therapy by inhibiting histone deacetylases involved in tumor progression. |

| Antimicrobial Agent | Demonstrated efficacy against various pathogens, suggesting utility in treating infections. |

| Cytotoxic Agent | Shown to induce apoptosis in cancer cell lines, indicating potential for anticancer therapies. |

Mécanisme D'action

The mechanism of action of 2-Chloro-3-(2-pyridinyl)quinoxaline involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the structure of the derivative being studied .

Comparaison Avec Des Composés Similaires

2-Chloroquinoxaline: Lacks the pyridinyl group, resulting in different chemical and biological properties.

3-(2-Pyridinyl)quinoxaline: Lacks the chlorine atom, affecting its reactivity and applications.

2-Methyl-3-(2-pyridinyl)quinoxaline: Contains a methyl group instead of chlorine, leading to variations in its chemical behavior.

Uniqueness: 2-Chloro-3-(2-pyridinyl)quinoxaline is unique due to the presence of both the chlorine atom and the pyridinyl group. This combination imparts distinct electronic and steric properties, making it a versatile compound for various applications .

Activité Biologique

2-Chloro-3-(2-pyridinyl)quinoxaline is a heterocyclic compound belonging to the quinoxaline family, characterized by its fused bicyclic structure containing nitrogen atoms. This compound has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications.

Chemical Structure and Properties

- Molecular Formula : C10H7ClN2

- Structure : Contains a chloro substituent at the second position and a pyridinyl group at the third position of the quinoxaline ring.

The compound's unique structure allows it to interact with various biological targets, making it a candidate for further pharmacological studies.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been evaluated against various pathogens, including bacteria and fungi. Notably, studies have shown:

- Bacterial Activity : The compound demonstrates effectiveness against pathogens such as Escherichia coli and Enterobacter cloacae.

- Fungal Activity : It has shown promise against fungal strains like Candida and Aspergillus, with variable efficacy depending on the species. For instance, it exhibited heightened effectiveness against Candida krusei while showing variability against other Candida species .

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Efficacy Observations |

|---|---|---|

| Candida albicans | Variable | Efficacy varies across strains |

| Candida krusei | Low MIC | High effectiveness observed |

| Aspergillus niger | Moderate MIC | Variable efficacy |

| Escherichia coli | Low MIC | Effective against multiple strains |

Anticancer Properties

In addition to its antimicrobial activity, this compound has been investigated for its potential as a histone deacetylase (HDAC) inhibitor, which is relevant in cancer therapy. Studies suggest that:

- Mechanism of Action : The compound may inhibit HDAC activity, leading to altered gene expression associated with cancer cell proliferation and survival.

- Cell Line Studies : In vitro studies on human cancer cell lines have indicated that it can reduce cell viability and induce apoptosis in hepatocellular carcinoma cells.

Case Studies

- In Vitro Studies : A study assessed the efficacy of this compound against various cancer cell lines. Results indicated a significant reduction in cell viability at specific concentrations, suggesting its potential as an anticancer agent.

- In Vivo Studies : In murine models of oral candidiasis induced by Candida albicans, administration of the compound resulted in reduced inflammatory markers and improved tissue integrity compared to untreated controls .

The biological activity of this compound is attributed to its ability to interact with various biomolecules:

Propriétés

IUPAC Name |

2-chloro-3-pyridin-2-ylquinoxaline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClN3/c14-13-12(11-7-3-4-8-15-11)16-9-5-1-2-6-10(9)17-13/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREBXTNLPCVMQI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(C(=N2)Cl)C3=CC=CC=N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClN3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.67 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.